molecular formula C12H17NO4S B8054729 N-boc-thienylalanine

N-boc-thienylalanine

Cat. No.: B8054729
M. Wt: 271.33 g/mol
InChI Key: YGDOLSQGBVNXEG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-Thienylalanine is a chemically modified, non-proteinogenic amino acid that serves as a critical building block in organic synthesis and pharmaceutical research. This compound features a thienyl ring structure—a heteroaromatic system isosteric with phenyl—which can significantly alter the electronic properties, binding affinity, and metabolic stability of the resulting peptides or peptidomimetics. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), where the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality during coupling steps and can be removed under mild acidic conditions without affecting other side chains. Researchers utilize this reagent in the design and construction of novel peptide-based compounds, such as enzyme inhibitors, hormone antagonists, and drug candidates. The incorporation of the thienyl side chain is particularly valuable in creating structural diversity and probing structure-activity relationships (SAR), as seen in the synthesis of gonadotropin-releasing hormone antagonists or proteasome inhibitors using analogous Boc-protected amino acids. The product is intended for use in a controlled laboratory setting by qualified professionals. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-thiophen-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8(10(14)15)13(9-6-5-7-18-9)11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDOLSQGBVNXEG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CS1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CS1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-boc-thienylalanine typically involves the protection of the amino group of thienylalanine with a Boc group. The process begins with the reaction of thienylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is this compound, which can be purified by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as H-BEA zeolite, can enhance the efficiency and yield of the reaction. These methods allow for the continuous production of this compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: N-boc-thienylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether.

    Substitution: Free thienylalanine.

Scientific Research Applications

Chemistry

  • Peptide Synthesis : N-Boc-thienylalanine is widely used as a building block for synthesizing peptides. Its unique thienyl side chain can impart distinct electronic and steric properties to peptides, making them suitable for various biological applications.
  • Cross-Coupling Reactions : The Negishi cross-coupling reaction has been effectively utilized to incorporate thienyl functionalities into amino acids. This method allows for the formation of complex amino acid derivatives with high yields, enhancing the repertoire of available building blocks for peptide synthesis .

Biology

  • Enzyme-Substrate Interactions : this compound serves as a model compound to study enzyme-substrate interactions and protein folding. Its incorporation into proteins can help elucidate the behavior of thienyl-containing amino acids in biological systems.
  • Protein Synthesis : Research has demonstrated that thienylalanines can be incorporated into proteins in place of tryptophan, providing insights into protein function and stability. For example, studies have shown that β-(thienopyrrolyl)alanines can support cellular growth in auxotrophic strains of E. coli when used alongside tryptophan .

Medicine

  • Pharmaceutical Development : this compound is employed in the design of peptide-based drugs. Its structural properties can enhance the pharmacological profiles of therapeutic peptides, making them more effective against various diseases .
  • Antibiotic Research : The compound's ability to mimic essential amino acids positions it as a potential candidate for developing novel antibiotics or antagonists targeting specific biological pathways .

Case Studies

StudyApplicationFindings
Budisa et al. (1998)Protein SynthesisDemonstrated successful incorporation of thienylalanines into proteins, leading to stable expressions comparable to wild-type proteins .
Jackson et al. (2017)Peptide SynthesisUtilized Negishi cross-coupling to synthesize complex amino acids with thienyl groups, achieving yields between 33% and 89% .
Minks et al. (2000)Antibiotic DevelopmentExplored noncanonical amino acids like thienylalanines for potential use as antibiotics, highlighting their moderate toxicity compared to other analogs .

Mechanism of Action

N-boc-thienylalanine can be compared with other Boc-protected amino acids, such as N-boc-phenylalanine and N-boc-tryptophan:

    N-boc-phenylalanine: Similar to this compound, it has a phenyl group instead of a thienyl group. It is widely used in peptide synthesis and has similar protective properties.

    N-boc-tryptophan: This compound contains an indole group and is used in the synthesis of peptides with tryptophan residues.

Uniqueness: this compound is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of peptides with specific biological activities and in the study of thienyl-containing amino acids .

Comparison with Similar Compounds

Research and Commercial Considerations

  • Commercial Availability: this compound is less commonly listed in catalogs compared to tyrosine or phenylalanine analogs. Suppliers like Kanto Reagents () and 960 Chemical Network () specialize in Boc-protected amino acids, offering custom synthesis services.
  • Cost Factors : Thienylalanine’s niche applications and complex synthesis (due to thiophene functionalization) may result in higher pricing (~$200–500/g for research-grade material) compared to tyrosine analogs (~$50–150/g) .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Boc-thienylalanine with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, use chiral auxiliaries or asymmetric catalysis during the Boc-protection step. Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity . Optimize reaction parameters (e.g., temperature, solvent polarity) to minimize racemization, particularly during deprotection steps. For example, trifluoroacetic acid (TFA) in dichloromethane is a common deprotection method, but prolonged exposure should be avoided .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the Boc group (tert-butyl signals at ~1.4 ppm in 1^1H NMR) and thienyl protons (aromatic region at 6.5–7.5 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass.
  • IR Spectroscopy : Identify characteristic carbonyl stretches (~1680–1720 cm1^{-1}) from the Boc group .

Q. What strategies ensure reproducibility in this compound-based peptide coupling reactions?

  • Methodological Answer : Standardize coupling agents (e.g., HATU, DCC) and activation times. Pre-activate the carboxylate group of this compound before introducing the amine component. Monitor coupling efficiency via LC-MS or ninhydrin tests. Document solvent purity, moisture levels, and temperature rigorously to mitigate batch-to-batch variability .

Advanced Research Questions

Q. How can conflicting reports on the stability of this compound under basic conditions be resolved?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems or base strength. Design controlled experiments comparing stability in aqueous vs. anhydrous basic conditions (e.g., NaHCO3_3 in THF vs. aqueous NaOH). Use kinetic studies (HPLC monitoring) to quantify decomposition rates. Cross-reference findings with computational models (e.g., DFT calculations) to predict vulnerable sites in the molecule .

Q. What experimental approaches elucidate the role of this compound in modulating enzyme-substrate interactions?

  • Methodological Answer : Employ biophysical techniques:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KdK_d) between the Boc-protected amino acid and target enzymes.
  • X-ray Crystallography : Co-crystallize the enzyme with this compound to identify binding pockets and conformational changes.
  • Molecular Dynamics Simulations : Model the Boc group’s steric effects on substrate docking .

Q. How should researchers optimize orthogonal protection strategies for this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use a combination of acid-labile (Boc) and base-labile (Fmoc) protecting groups. For example, retain Boc on thienylalanine while using Fmoc for other residues. Validate orthogonality by testing deprotection sequences (e.g., piperidine for Fmoc followed by TFA for Boc). Characterize intermediates via MALDI-TOF MS to confirm selective removal .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives. Ensure sample sizes (n3n \geq 3) meet power analysis requirements to detect significant differences (p<0.05p < 0.05). Report confidence intervals to address variability .

Guidelines for Addressing Contradictions and Gaps

  • Data Contradictions : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) as conflicting studies. Use controlled variables to isolate causative factors (e.g., trace metal impurities) .
  • Literature Gaps : Prioritize understudied areas, such as the compound’s photostability or metabolic fate in vivo. Use systematic reviews to identify gaps, and design hypothesis-driven studies to address them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-boc-thienylalanine
Reactant of Route 2
N-boc-thienylalanine

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